molecular formula C15H16FN3O4S2 B2938083 2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide CAS No. 1797559-72-8

2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide

Cat. No. B2938083
CAS RN: 1797559-72-8
M. Wt: 385.43
InChI Key: FUTGOBLAGKMKHX-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

Thiazoles are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Enzyme Inhibition : Sulfonamides such as those studied by Röver et al. (1997) have shown high-affinity inhibition of enzymes like kynurenine 3-hydroxylase, which is pivotal in studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
  • Cyclooxygenase-2 (COX-2) Inhibition : Pal et al. (2003) synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, finding compounds with selective potency for COX-2 inhibition, which is significant in anti-inflammatory research (Pal et al., 2003).

Pharmacological Evaluation

  • Anticancer Potential : Tsai et al. (2016) evaluated aminothiazole-paeonol derivatives, including sulfonamide compounds, for their anticancer effect, revealing high potency against various cancer cell lines, suggesting a promising direction for developing new anticancer agents (Tsai et al., 2016).
  • Antidiabetic Agents : Faidallah et al. (2016) explored fluorinated pyrazoles and benzenesulfonylurea derivatives as hypoglycemic agents, indicating their potential as antidiabetic medications (Faidallah et al., 2016).

Novel Chemical Synthesis

  • Fluorination Techniques : Yasui et al. (2011) introduced a sterically demanding electrophilic fluorinating reagent, showcasing the development of novel methods for chemical synthesis and potential for enantioselective fluorination, which could be applied to a wide range of chemical syntheses, including those involving sulfonamides (Yasui et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl, have been found to be potent selective inhibitors of the lasb quorum sensing system in gram-negative bacteria .

Mode of Action

Similar compounds have been shown to bind to the active site of the pseudomonas aeruginosa quorum sensing lasr system with high affinity . This suggests that the compound may interact with its target in a similar manner, potentially inhibiting the function of the target protein.

Biochemical Pathways

The compound likely affects the quorum sensing pathways in bacteria. Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production . By inhibiting quorum sensing, the compound could potentially disrupt these processes, reducing the pathogenicity of the bacteria.

Pharmacokinetics

Similar compounds have been evaluated for their growth inhibitory activities at high concentrations , suggesting that they may have good bioavailability and can reach their target sites effectively.

Result of Action

The result of the compound’s action would likely be a reduction in the pathogenic behaviors of the bacteria, such as biofilm formation and virulence production . This could potentially make the bacteria less harmful and easier to eliminate with other treatments.

properties

IUPAC Name

2-fluoro-N-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S2/c16-12-3-1-2-4-13(12)25(21,22)18-6-5-14(20)19-9-11(10-19)23-15-17-7-8-24-15/h1-4,7-8,11,18H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTGOBLAGKMKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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